(2E)-3-cyclohexylbut-2-enoic acid
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Overview
Description
(2E)-3-cyclohexylbut-2-enoic acid is an organic compound with the molecular formula C10H16O2 It is characterized by a cyclohexyl group attached to a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-cyclohexylbut-2-enoic acid typically involves the reaction of cyclohexylmagnesium bromide with ethyl crotonate, followed by hydrolysis. The reaction conditions include:
Cyclohexylmagnesium bromide: Prepared by reacting cyclohexyl bromide with magnesium in dry ether.
Ethyl crotonate: Reacted with cyclohexylmagnesium bromide to form the intermediate.
Hydrolysis: The intermediate is hydrolyzed to yield this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2E)-3-cyclohexylbut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form alcohols or alkanes.
Substitution: Can undergo nucleophilic substitution reactions, particularly at the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products
Oxidation: Produces cyclohexyl ketones or carboxylic acids.
Reduction: Produces cyclohexyl alcohols or alkanes.
Substitution: Produces substituted cyclohexyl derivatives.
Scientific Research Applications
(2E)-3-cyclohexylbut-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-cyclohexylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-but-2-enoic acid: A simpler analog with similar structural features but lacking the cyclohexyl group.
Cyclohexylacetic acid: Contains a cyclohexyl group but differs in the position of the carboxylic acid moiety.
Uniqueness
(2E)-3-cyclohexylbut-2-enoic acid is unique due to the presence of both a cyclohexyl group and a butenoic acid moiety, which confer distinct chemical and biological properties. This combination allows for unique interactions and reactivity compared to its simpler analogs.
Properties
CAS No. |
74896-74-5 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
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